{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol
Overview
Description
{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol is a fluorinated organic compound with a unique structure that includes a pyrrolidine ring, a phenylethyl group, and a fluorine atom
Scientific Research Applications
{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: The compound is used in studies investigating the effects of fluorinated molecules on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction, often using a phenylethyl halide as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Mechanism of Action
The mechanism of action of {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and influencing the electronic environment of the molecule. The phenylethyl group contributes to hydrophobic interactions, while the pyrrolidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol: Unique due to its specific substitution pattern and combination of functional groups.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential medicinal applications.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescence properties and applications in materials science.
Uniqueness
This compound stands out due to its combination of a fluorine atom, a phenylethyl group, and a pyrrolidine ring, which together confer unique chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-11(12-5-3-2-4-6-12)15-8-7-13(14,9-15)10-16/h2-6,11,16H,7-10H2,1H3/t11-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXOUBVUWLALA-JTDNENJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(C2)(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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